molecular formula C39H59NO15 B607499 Fmoc-NH-PEG11-CH2COOH CAS No. 675606-79-8

Fmoc-NH-PEG11-CH2COOH

Numéro de catalogue: B607499
Numéro CAS: 675606-79-8
Poids moléculaire: 781.89
Clé InChI: SFAFLCDMDCLRMS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-NH-PEG11-CH2COOH: is a polyethylene glycol (PEG) linker that contains an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG11-CH2COOH typically involves the following steps:

    Fmoc Protection: The amine group is protected with the Fmoc (9-fluorenylmethyloxycarbonyl) group.

    PEGylation: The PEG chain is introduced to the protected amine.

    Carboxylation: The terminal carboxylic acid group is introduced.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and quality. The process includes rigorous purification steps such as HPLC (High-Performance Liquid Chromatography) to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions:

    Deprotection: The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF) to yield the free amine.

    Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of coupling agents like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF (Dimethylformamide).

    Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products:

Mécanisme D'action

Mechanism: The primary mechanism of action involves the formation of stable amide bonds through the reaction of the terminal carboxylic acid with primary amines. The Fmoc group protects the amine during synthesis and can be deprotected to yield the free amine for further reactions.

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Uniqueness:

Activité Biologique

Fmoc-NH-PEG11-CH2COOH is a polyethylene glycol (PEG)-based linker primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound exhibits significant biological activity, particularly in enhancing the pharmacokinetics and bioavailability of therapeutic agents. In this article, we will explore its biological activity, including mechanisms, case studies, and relevant research findings.

Structure and Properties

This compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group attached to a PEG chain with 11 ethylene glycol units and a carboxylic acid functional group. The structure can be represented as follows:

Fmoc NH PEG11CH2COOH\text{Fmoc NH PEG}_{11}-\text{CH}_2\text{COOH}

This compound is characterized by:

  • Molecular Weight : Approximately 500 Da.
  • Solubility : Highly soluble in water due to the PEG moiety, enhancing its utility in biological applications.

The biological activity of this compound is primarily attributed to its role as a linker in PROTACs. PROTACs are bifunctional molecules that can induce targeted protein degradation by recruiting E3 ligases to specific proteins, leading to their ubiquitination and subsequent proteasomal degradation. The incorporation of PEG linkers, such as this compound, is crucial for:

  • Increased Solubility : Enhances the solubility of hydrophobic compounds.
  • Improved Pharmacokinetics : Modulates the pharmacokinetic properties, increasing half-life and bioavailability.
  • Selective Targeting : Facilitates selective degradation of target proteins without affecting others.

Table 1: Biological Activity Summary

PropertyValue
IC₅₀ Varies based on target protein
Target Proteins Various E3 ligases
Application PROTAC synthesis
Solubility High in aqueous solutions
Stability Stable under physiological conditions

Case Studies and Research Findings

  • Enhancement of Therapeutic Efficacy :
    A study demonstrated that the incorporation of this compound into PROTACs targeting specific oncogenic proteins significantly increased their efficacy in degrading these proteins in cancer cell lines. The study highlighted that PEG linkers improved cellular uptake and retention time of the PROTACs, leading to enhanced therapeutic outcomes .
  • Pharmacokinetic Studies :
    Research indicated that PROTACs utilizing this compound exhibited improved pharmacokinetic profiles compared to traditional small molecule inhibitors. These studies showed an increase in half-life and reduced clearance rates in vivo, which are critical for maintaining therapeutic levels over extended periods .
  • Comparative Analysis with Other Linkers :
    In comparative studies, this compound was found to outperform other PEG linkers regarding solubility and degradation efficiency. This was particularly evident when assessing the degradation rates of target proteins across various experimental setups .

Propriétés

Numéro CAS

675606-79-8

Formule moléculaire

C39H59NO15

Poids moléculaire

781.89

Nom IUPAC

1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37-dodecaoxa-4-azanonatriacontan-39-oic acid

InChI

InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42)

Clé InChI

SFAFLCDMDCLRMS-UHFFFAOYSA-N

SMILES

O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(O)=O)OCC1C2=C(C=CC=C2)C3=C1C=CC=C3

Apparence

Solid powder

Pureté

>97% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Fmoc-NH-PEG11-CH2COOH

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-NH-PEG11-CH2COOH
Reactant of Route 2
Reactant of Route 2
Fmoc-NH-PEG11-CH2COOH
Reactant of Route 3
Reactant of Route 3
Fmoc-NH-PEG11-CH2COOH
Reactant of Route 4
Fmoc-NH-PEG11-CH2COOH
Reactant of Route 5
Reactant of Route 5
Fmoc-NH-PEG11-CH2COOH
Reactant of Route 6
Fmoc-NH-PEG11-CH2COOH

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.